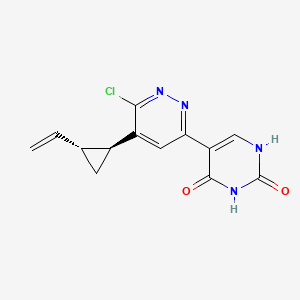

CD73-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H11ClN4O2 |

|---|---|

Poids moléculaire |

290.70 g/mol |

Nom IUPAC |

5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H11ClN4O2/c1-2-6-3-7(6)8-4-10(17-18-11(8)14)9-5-15-13(20)16-12(9)19/h2,4-7H,1,3H2,(H2,15,16,19,20)/t6-,7-/m0/s1 |

Clé InChI |

NIOLDHDUZYPTLY-BQBZGAKWSA-N |

SMILES isomérique |

C=C[C@H]1C[C@@H]1C2=CC(=NN=C2Cl)C3=CNC(=O)NC3=O |

SMILES canonique |

C=CC1CC1C2=CC(=NN=C2Cl)C3=CNC(=O)NC3=O |

Origine du produit |

United States |

Foundational & Exploratory

Core Concept: The Adenosinergic Pathway in the Tumor Microenvironment

An in-depth analysis of the available scientific literature reveals no specific molecule designated as "CD73-IN-7." This designation may represent a compound in early-stage, unpublished development or an internal codename not yet disclosed in public-facing research. Therefore, this guide will focus on the well-established general mechanism of action for the broader class of CD73 inhibitors, providing a framework for understanding how a molecule like this compound would likely function.

CD73, or ecto-5'-nucleotidase, is a critical enzyme anchored to the cell surface that plays a pivotal role in the production of extracellular adenosine within the tumor microenvironment (TME).[1][2] This pathway, often referred to as the adenosinergic pathway, is a key mechanism of immunosuppression exploited by cancer cells to evade immune destruction.[3][4]

The process begins with the release of adenosine triphosphate (ATP) from stressed or dying tumor cells. Extracellular ATP can act as a "danger signal" to alert the immune system. However, this effect is short-lived as it is rapidly hydrolyzed into adenosine monophosphate (AMP) by another ecto-enzyme, CD39. CD73 then catalyzes the final and rate-limiting step, converting AMP into adenosine.[2][5]

This accumulation of adenosine in the TME is highly immunosuppressive. Adenosine binds to A2A and A2B receptors on the surface of various immune cells, including T cells and Natural Killer (NK) cells, triggering a signaling cascade that dampens their anti-tumor activity.[5][6] This leads to reduced proliferation of immune cells, decreased production of cytotoxic molecules like interferon-gamma (IFN-γ) and granzyme-B, and an overall suppression of the immune response against the tumor.[3][6]

Mechanism of Action of CD73 Inhibitors

CD73 inhibitors are therapeutic agents designed to block the enzymatic activity of CD73.[1] By doing so, they prevent the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment.[1] This action effectively "removes the brakes" from the immune system, allowing for a more robust and effective anti-tumor response.[1]

The primary mechanism of action for CD73 inhibitors involves:

-

Blocking Adenosine Production: The core function is to inhibit the catalytic activity of CD73, leading to a significant decrease in extracellular adenosine levels.[1]

-

Restoring Anti-Tumor Immunity: By reducing adenosine-mediated signaling, CD73 inhibitors restore the function of key immune effector cells. This includes enhancing the proliferation and cytotoxic activity of CD8+ T cells and NK cells.[6]

-

Promoting a Pro-inflammatory TME: The reduction in adenosine shifts the balance within the TME from an immunosuppressive state to a more pro-inflammatory one, which is more conducive to tumor cell killing.

Signaling Pathway of CD73 Inhibition

The following diagram illustrates the adenosinergic pathway and the point of intervention for CD73 inhibitors.

Quantitative Data on CD73 Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes typical quantitative data found in preclinical studies of other small molecule CD73 inhibitors. This data is representative of what would be expected for a novel inhibitor in this class.

| Parameter | Typical Value Range | Description |

| IC₅₀ (hCD73) | 1 - 50 nM | The half-maximal inhibitory concentration against the human CD73 enzyme. A lower value indicates higher potency. |

| IC₅₀ (mCD73) | 5 - 100 nM | The half-maximal inhibitory concentration against the mouse CD73 enzyme, important for preclinical in vivo studies. |

| Cellular IC₅₀ | 10 - 500 nM | The concentration required to inhibit 50% of CD73 activity on the surface of cancer cells. |

| Plasma Stability | > 90% after 1 hr | The stability of the compound in plasma, indicating its resistance to degradation. |

| Microsomal Stability | t₁/₂ > 30 min | The metabolic stability of the compound in liver microsomes, predicting its hepatic clearance. |

| In vivo Efficacy | 30-70% Tumor Growth Inhibition | The percentage reduction in tumor volume in mouse models treated with the inhibitor compared to a control group. |

Experimental Protocols

The development and characterization of a CD73 inhibitor like this compound would involve a series of key experiments. Below are detailed methodologies for these standard assays.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency of the inhibitor against purified CD73 enzyme.

Methodology:

-

Recombinant human or mouse CD73 enzyme is incubated with the inhibitor at various concentrations in a buffer solution.

-

The substrate, AMP, is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The amount of adenosine or inorganic phosphate produced is quantified. A common method is the Malachite Green Phosphate Assay, which colorimetrically detects the phosphate released.

-

The rate of product formation is calculated for each inhibitor concentration.

-

The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based CD73 Activity Assay

Objective: To measure the inhibitor's ability to block CD73 on the surface of living cells.

Methodology:

-

A cancer cell line known to express high levels of CD73 (e.g., MDA-MB-231 breast cancer cells) is cultured.

-

Cells are seeded into a multi-well plate and incubated with varying concentrations of the CD73 inhibitor.

-

AMP is added to the cell culture medium.

-

After a defined incubation period, the supernatant is collected.

-

The concentration of adenosine in the supernatant is measured using a sensitive detection method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The cellular IC₅₀ is calculated from the dose-response curve of adenosine production.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of the CD73 inhibitor in a living organism.

Methodology:

-

A syngeneic mouse tumor model is established by implanting cancer cells (e.g., MC38 colon adenocarcinoma) into immunocompetent mice.[7]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The CD73 inhibitor is administered to the treatment group, typically via oral gavage or intraperitoneal injection, on a defined schedule (e.g., daily or three times a week).[7] The control group receives a vehicle solution.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and weighed. Immune cell populations within the tumors can be analyzed by flow cytometry to assess the immunological effects of the treatment.

-

The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the preclinical evaluation of a novel CD73 inhibitor.

References

- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

CD73-IN-7 structure and chemical properties

An In-depth Technical Guide on the CD73 Target and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction to CD73

CD73, also known as ecto-5'-nucleotidase (eN), is a crucial cell surface enzyme encoded by the NT5E gene. It is a glycosylphosphatidylinositol (GPI)-anchored protein that exists as a homodimer.[1][2] CD73 plays a pivotal role in the purinergic signaling pathway by catalyzing the hydrolysis of extracellular adenosine monophosphate (AMP) into adenosine and inorganic phosphate.[3] This function is considered the rate-limiting step in the production of extracellular adenosine, a molecule with significant immunosuppressive properties.[1][4]

The expression of CD73 is observed on a variety of cell types, including endothelial cells, lymphocytes, stromal cells, and various cancer cells.[2][3] In the tumor microenvironment, elevated levels of CD73 and the subsequent accumulation of adenosine contribute to tumor immune evasion, promoting tumor growth, angiogenesis, and metastasis.[2][5] Consequently, CD73 has emerged as a promising therapeutic target in oncology.

Chemical Properties and Structure of CD73

Human CD73 is a homodimeric glycoprotein with each subunit having a molecular weight of approximately 70 kDa.[2] The mature form of the protein comprises amino acid residues 27-549, following the cleavage of N-terminal and C-terminal signal peptides.[2] The crystal structure of a soluble form of human CD73 has been determined, revealing two distinct conformations: an inactive "open" state and an active "closed" state, which facilitates the hydrolysis of AMP.[1]

Table 1: General Properties of Human CD73

| Property | Value | Reference |

| Gene Name | NT5E | [2] |

| UniProt Accession | P21589 | [1] |

| Molecular Weight (subunit) | ~70 kDa | [2] |

| Cellular Location | Cell membrane (GPI-anchored) | [1] |

| Function | Ecto-5'-nucleotidase | [3] |

| Substrate | Adenosine monophosphate (AMP) | [3] |

| Product | Adenosine, inorganic phosphate | [3] |

The CD73 Signaling Pathway

CD73 is a central component of the adenosine signaling pathway, which plays a critical role in modulating immune responses. This pathway involves the sequential degradation of extracellular adenosine triphosphate (ATP).

Extracellular ATP, often released from stressed or dying cells in the tumor microenvironment, is hydrolyzed to ADP and then to AMP by the ectonucleotidase CD39.[4] CD73 then converts AMP to adenosine.[4] Adenosine subsequently binds to its receptors, primarily the A2A and A2B receptors, on the surface of immune cells such as T cells and natural killer (NK) cells.[6] This binding event triggers downstream signaling cascades that ultimately lead to the suppression of anti-tumor immune responses.[6]

CD73 Inhibitors

Given its role in promoting tumor growth and immune evasion, inhibiting CD73 is a promising strategy in cancer therapy. Several small molecule inhibitors and monoclonal antibodies targeting CD73 have been developed. While specific data for a compound named "CD73-IN-7" is not publicly available, numerous other inhibitors have been described in the literature. These inhibitors can be broadly categorized as nucleotide/nucleoside analogues and non-nucleotide small molecules.

Table 2: Examples of Known CD73 Inhibitors

| Inhibitor Name | Type | Potency (IC50 or Ki) | Reference |

| α,β-methylene-ADP (APCP) | Nucleotide Analogue | Varies by assay conditions | [7] |

| PSB-12379 | Nucleotide Analogue | Ki = 9.03 nM (rat recombinant eN) | [7] |

| AB680 | Small Molecule | Ki = 4.9 pM (human CD73) | [3] |

| OP-5244 | Small Molecule | IC50 = 0.3 nM (human CD73) | [8] |

| Oleclumab (MEDI9447) | Monoclonal Antibody | Not applicable (binds to inhibit enzyme function) | [9] |

Experimental Protocols for CD73 Inhibition

The evaluation of CD73 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

CD73 Enzymatic Activity Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CD73.

Principle: The activity of CD73 is quantified by measuring the production of one of its products, either adenosine or inorganic phosphate. A common method involves the colorimetric detection of inorganic phosphate.

General Protocol:

-

Reagents and Materials: Purified recombinant human CD73 enzyme, AMP (substrate), test inhibitor, CD73 assay buffer, and a colorimetric phosphate detection reagent.[10]

-

Procedure: a. A solution of the test inhibitor at various concentrations is pre-incubated with the CD73 enzyme in a 384-well plate.[10] b. The enzymatic reaction is initiated by the addition of AMP.[10] c. The reaction is allowed to proceed at 37°C for a defined period. d. The reaction is stopped, and the colorimetric detection reagent is added to measure the amount of inorganic phosphate produced.[10] e. The absorbance is read at a specific wavelength (e.g., 630 nm) using a microplate reader.[10]

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based CD73 Activity Assay

This assay measures the inhibition of CD73 on the surface of cancer cells.

Principle: The assay quantifies the conversion of extracellular AMP to adenosine by CD73 expressed on intact cells. The amount of adenosine produced can be measured using various analytical techniques, such as LC-MS/MS.

General Protocol:

-

Cell Culture: Cancer cells known to express high levels of CD73 (e.g., A375 melanoma cells) are cultured to confluence in 96-well plates.[11]

-

Inhibitor Treatment: The cells are washed and then incubated with the test inhibitor at various concentrations.

-

Substrate Addition: AMP is added to the wells to initiate the enzymatic reaction.

-

Sample Collection and Analysis: After a specific incubation time, the supernatant is collected, and the concentration of adenosine is measured using a suitable analytical method.

-

Data Analysis: The IC50 value is calculated based on the reduction in adenosine production at different inhibitor concentrations.

Conclusion

CD73 is a well-validated target in cancer immunotherapy due to its central role in producing immunosuppressive adenosine in the tumor microenvironment. While the specific details of "this compound" remain elusive in the public domain, the broader field of CD73 inhibition is rich with scientific literature and ongoing research. The development of potent and selective CD73 inhibitors, guided by robust biochemical and cell-based assays, holds significant promise for the treatment of various cancers, particularly in combination with other immunotherapies. This guide provides a foundational understanding of the CD73 target, its signaling pathway, and the methodologies employed in the discovery and characterization of its inhibitors.

References

- 1. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

The Role of CD73 Inhibition in the Adenosine Pathway: A Technical Overview of AB680 (Quemliclustat)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of CD73 inhibitors in the adenosine pathway, with a specific focus on the potent and selective small molecule inhibitor, AB680 (quemliclustat). This document details the mechanism of action, preclinical and clinical data, and experimental methodologies associated with AB680, offering a comprehensive resource for professionals in the field of immuno-oncology.

Introduction: The Immunosuppressive Adenosine Pathway

In the tumor microenvironment (TME), high levels of extracellular adenosine act as a potent immunosuppressive molecule, hindering the anti-cancer immune response. The production of adenosine is primarily regulated by a two-step enzymatic cascade involving the ectonucleotidases CD39 and CD73. CD39 initiates the process by hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP). Subsequently, CD73, a cell-surface enzyme, catalyzes the final and rate-limiting step, converting AMP into adenosine. This accumulation of adenosine in the TME suppresses the activity of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune destruction.

CD73 as a Therapeutic Target

The critical role of CD73 in generating immunosuppressive adenosine has positioned it as a key therapeutic target in oncology. By inhibiting the enzymatic activity of CD73, the production of adenosine is blocked, which is expected to restore anti-tumor immunity. This approach aims to shift the balance from an immunosuppressive to an immune-active TME, thereby enhancing the efficacy of the body's natural cancer-fighting mechanisms and other immunotherapies, such as checkpoint inhibitors.

AB680 (Quemliclustat): A Potent and Selective CD73 Inhibitor

AB680, also known as quemliclustat, is a novel, potent, and selective small-molecule inhibitor of CD73. It is a reversible and competitive inhibitor that has demonstrated significant potential in preclinical and clinical studies.

Mechanism of Action

AB680 directly binds to the active site of both soluble and membrane-bound CD73, effectively blocking its enzymatic function. This inhibition prevents the dephosphorylation of AMP to adenosine, leading to a reduction in adenosine levels within the TME. Consequently, the immunosuppressive signals mediated by adenosine are diminished, resulting in the restoration of T-cell proliferation, cytokine secretion, and cytotoxic activity.

Chemical Structure

The chemical structure of AB680 is provided below.

Chemical Formula: C₂₀H₂₄ClFN₄O₉P₂ Molecular Weight: 580.82 g/mol

Quantitative Data

AB680 has demonstrated exceptional potency and selectivity for CD73 across various preclinical assays. The following tables summarize the key quantitative data for this inhibitor.

| Parameter | Species | Value | Reference(s) |

| Ki | Human | 5 pM | |

| IC₅₀ (soluble CD73) | Human | 0.043 nM | |

| IC₅₀ (CHO-expressed CD73) | Human | 0.070 nM | |

| IC₅₀ (CD8+ T Cells) | Human | 0.66 nM | |

| IC₅₀ (PBMCs) | Human | 0.011 nM | |

| IC₅₀ (CD8+ T Cells) | Mouse | 0.008 nM | |

| Table 1: In Vitro Potency of AB680 |

| Preclinical Species | Clearance | Half-life | Dosing Schedule Compatibility | Reference(s) |

| Various | Low | Long | Bi-weekly (Q2W) IV | |

| Table 2: Preclinical Pharmacokinetic Profile of AB680 |

Preclinical and Clinical Efficacy

In Vitro Studies

Preclinical in vitro studies have consistently shown that AB680 can effectively reverse adenosine-mediated immune suppression. In human CD4+ and CD8+ T-cell assays, AB680 restored T-cell proliferation, IFN-γ production, and the expression of the activation marker CD25 in the presence of AMP.

In Vivo Studies

In syngeneic mouse models, AB680 has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other immunotherapies.

-

B16F10 Melanoma Model: In this model, where B16F10 cells are CD73-negative, the anti-tumor effect of AB680 is attributed to the inhibition of host (immune and stromal cell) CD73. Combination therapy with an anti-PD-1 antibody resulted in enhanced tumor growth inhibition compared to either agent alone.

-

Pancreatic Ductal Adenocarcinoma (PDAC) Model: In a syngeneic PDA model, the combination of radiofrequency ablation (RFA) with AB680 (10mg/kg, IP) led to sustained impairment of tumor growth and increased anti-tumor immunity.

Clinical Trials

AB680 is currently being evaluated in several clinical trials. The ARC-8 study (NCT04104672) is a Phase 1/1b trial assessing the safety and efficacy of AB680 in combination with zimberelimab (an anti-PD-1 antibody) and chemotherapy in patients with metastatic pancreatic cancer. Preliminary results from the dose-escalation phase showed that the combination was well-tolerated and demonstrated early signs of clinical activity, with an objective response rate (ORR) of 41% across the initial cohorts.

| Trial Identifier | Phase | Indication | Combination Therapy | Key Findings | Reference(s) |

| ARC-8 (NCT04104672) | 1/1b | Metastatic Pancreatic Cancer | Zimberelimab (anti-PD-1) + Nab-paclitaxel/Gemcitabine | Manageable safety profile; 41% ORR in initial cohorts. | |

| Table 3: Clinical Trial Data for AB680 |

Experimental Protocols

CD73 Enzymatic Activity Assay (Malachite Green Assay)

This assay is commonly used to determine the potency

Unveiling the Adenosine Axis: A Technical Guide to the Discovery and Synthesis of a Novel CD73 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a potent and selective small molecule inhibitor of CD73, a critical ecto-enzyme involved in tumor-induced immunosuppression. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and medicinal chemistry.

Introduction: The Rationale for Targeting CD73

The tumor microenvironment (TME) is characterized by a complex interplay of factors that promote cancer cell growth and survival while suppressing the host's anti-tumor immune response. A key mechanism of this immunosuppression is the generation of extracellular adenosine.[1][2] CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a pivotal role in the adenosine signaling pathway by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[2] Elevated levels of adenosine in the TME inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune destruction.[1][2] The overexpression of CD73 has been correlated with poor prognosis in several cancer types, making it an attractive therapeutic target for cancer immunotherapy.[1]

The Adenosine Signaling Pathway in the Tumor Microenvironment

The generation of immunosuppressive adenosine in the TME is a multi-step process. Stressed or dying cancer cells release adenosine triphosphate (ATP) into the extracellular space. This extracellular ATP is then sequentially hydrolyzed by two key ecto-enzymes: CD39 converts ATP and adenosine diphosphate (ADP) to AMP, and CD73 subsequently converts AMP to adenosine. This adenosine then binds to its receptors on immune cells, primarily the A2A and A2B receptors, triggering downstream signaling cascades that lead to immunosuppression.

Caption: The CD73-mediated adenosine production pathway in the tumor microenvironment.

Discovery of a Novel Non-Nucleotide CD73 Inhibitor

Given the therapeutic potential of targeting CD73, significant efforts have been dedicated to the discovery of small molecule inhibitors. While traditional approaches have focused on nucleotide analogs that mimic the natural substrate AMP, these compounds often suffer from poor drug-like properties. Recent research has led to the systematic discovery of a novel class of potent and selective non-nucleotide CD73 inhibitors.

One such discovery effort culminated in the identification of 4-({5-[4-chloro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile, a compound demonstrating significant inhibitory activity against human CD73.[3] The discovery process involved high-throughput screening followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.

Quantitative Biological Data

The following table summarizes the key in vitro activity data for the representative CD73 inhibitor.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| Compound 74 | Human CD73 | Biochemical Assay | 19 | [3] |

IC50: The half maximal inhibitory concentration.

Synthesis of 4-({5-[4-chloro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile

The synthesis of this non-nucleotide inhibitor involves a multi-step synthetic route, which is a critical aspect for its further development and scalable production. While the specific, detailed synthetic pathway for this exact molecule is proprietary and not fully disclosed in the public domain, a generalized synthetic strategy for similar chemical scaffolds can be inferred from the medicinal chemistry literature. The synthesis would likely involve the coupling of key heterocyclic intermediates, such as a substituted benzotriazole and a pyrazole moiety, followed by functional group manipulations to arrive at the final compound.

Experimental Protocols

CD73 Enzymatic Activity Assay (Colorimetric)

This protocol outlines a general method for determining the enzymatic activity of CD73 and for evaluating the potency of inhibitors.

Materials:

-

Recombinant human CD73 enzyme

-

AMP (substrate)

-

CD73 inhibitor (test compound)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Colorimetric detection reagent (e.g., Malachite Green-based reagent for phosphate detection)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the assay buffer, recombinant CD73 enzyme, and the test compound or vehicle control.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, AMP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the colorimetric detection reagent to quantify the amount of inorganic phosphate produced.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: A generalized workflow for a CD73 enzymatic activity assay.

Conclusion and Future Directions

The discovery of potent and selective non-nucleotide inhibitors of CD73 represents a significant advancement in the field of cancer immunotherapy. These molecules offer the potential for improved drug-like properties compared to traditional nucleotide-based inhibitors. The detailed understanding of their synthesis and biological activity is crucial for their progression into preclinical and clinical development. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in combination with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects.

References

Introduction to CD73 and its Role in Cancer

An In-Depth Technical Guide to the Preclinical Profile of CD73-IN-7 For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on this compound is based on information available in the public domain, primarily from patent literature. Comprehensive preclinical data, including in vivo efficacy, pharmacokinetics, and toxicology, for this specific compound have not been publicly disclosed in peer-reviewed journals. The information presented herein is intended for research and informational purposes only.

CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment. It is the final enzyme in the purinergic signaling pathway that converts extracellular adenosine monophosphate (AMP) to adenosine. Adenosine is a potent immunosuppressive molecule that, upon binding to its receptors (primarily A2A and A2B) on immune cells, dampens the anti-tumor immune response. This immunosuppression allows cancer cells to evade immune surveillance and proliferate. High expression of CD73 in various cancers is often associated with poor prognosis. Therefore, inhibiting CD73 is a promising therapeutic strategy to enhance anti-tumor immunity.

This compound: A Potent Inhibitor of CD73

This compound (CAS: 2763709-14-2; Molecular Formula: C₁₃H₁₁ClN₄O₂) is a small molecule inhibitor of the CD73 enzyme. It is identified as compound 13 in patent WO2022052886A1. By inhibiting CD73, this compound is designed to block the production of immunosuppressive adenosine in the tumor microenvironment, thereby restoring and enhancing the anti-tumor activity of immune cells.

Quantitative Data: In Vitro Efficacy

The primary publicly available quantitative data for this compound is its in vitro inhibitory activity against human CD73. The following table summarizes the IC₅₀ value for this compound (compound 13) as disclosed in patent WO2022052886A1.

| Compound | Target | IC₅₀ (nM) | Source |

| This compound | Human CD73 | 1 - 10 | Patent WO2022052886A1 |

Note: The patent provides a range for the IC₅₀ value.

Experimental Protocols

The following is the detailed methodology for the key in vitro experiment cited in the patent for determining the CD73 inhibitory activity of this compound.

Human CD73 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (

CD73 Inhibition: A Novel Immunotherapy Frontier

An In-depth Technical Guide on a Novel Small Molecule CD73 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "CD73-IN-7" is not publicly available. This guide provides a comprehensive overview based on the established knowledge of small molecule CD73 inhibitors as a class of novel immunotherapy agents.

Introduction: The Rationale for Targeting CD73 in Oncology

The tumor microenvironment (TME) is a complex ecosystem where cancer cells employ various strategies to evade immune surveillance.[1][2] One key mechanism is the production of adenosine, a potent immunosuppressive molecule.[3] CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a pivotal role in the adenosine signaling pathway by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[1][3]

Overexpression of CD73 is observed in numerous cancer types and is often associated with poor prognosis.[2][4] By generating high levels of adenosine in the TME, CD73 orchestrates a multifaceted immunosuppressive network that inhibits the activity of various immune cells, including T cells, natural killer (NK) cells, and macrophages.[3] This "adenosinergic halo" allows tumors to grow unchecked by the immune system.

Small molecule inhibitors of CD73 have emerged as a promising therapeutic strategy to counteract this immunosuppression.[5][6] By blocking the enzymatic activity of CD73, these inhibitors aim to reduce adenosine levels within the TME, thereby "releasing the brakes" on the anti-tumor immune response and promoting immune-mediated tumor destruction.[3]

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

Small molecule CD73 inhibitors are designed to bind to the active site of the CD73 enzyme, preventing it from hydrolyzing AMP to adenosine. This leads to a significant reduction in the concentration of immunosuppressive adenosine in the tumor microenvironment.[3] The restoration of an immune-active TME results in several downstream anti-tumor effects:

-

Enhanced T-cell Function: Reduced adenosine levels lead to increased proliferation, activation, and effector function of CD8+ cytotoxic T lymphocytes, which are critical for killing cancer cells.[7]

-

Augmented NK Cell Activity: The cytotoxic activity of NK cells, another key component of the innate anti-tumor immune response, is also suppressed by adenosine. CD73 inhibition can restore their ability to recognize and eliminate tumor cells.[8]

-

Modulation of Myeloid Cells: Adenosine promotes the differentiation of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs). By inhibiting CD73, the balance can be shifted towards a more pro-inflammatory and anti-tumorigenic myeloid cell phenotype.

-

Synergy with other Immunotherapies: CD73 inhibitors have shown synergistic effects when combined with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1).[9][10] By tackling a distinct immunosuppressive pathway, they can enhance the efficacy of these established treatments.[9]

Signaling Pathway

Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.

Preclinical and Clinical Landscape

While specific data for "this compound" is unavailable, the broader class of small molecule CD73 inhibitors has a growing body of preclinical and clinical evidence supporting their development.

Quantitative Data Summary

The following table summarizes representative quantitative data for small molecule CD73 inhibitors based on publicly available information for various compounds in this class.

| Parameter | Typical Range | Significance |

| In Vitro Potency | ||

| hCD73 IC50 | 1 - 50 nM | Potency of inhibition against human CD73 enzyme. |

| mCD73 IC50 | 5 - 100 nM | Potency of inhibition against mouse CD73 enzyme (for preclinical models). |

| Cell-based Activity | ||

| AMP Conversion Inhibition | 10 - 200 nM | Functional inhibition of adenosine production in a cellular context. |

| In Vivo Efficacy | ||

| Tumor Growth Inhibition | 40 - 70% (monotherapy) | Efficacy as a single agent in preclinical tumor models. |

| >70% (in combination) | Synergistic anti-tumor effect with other immunotherapies. | |

| Pharmacokinetics | ||

| Oral Bioavailability | >30% | Suitability for oral administration. |

| Half-life (t1/2) | 2 - 12 hours | Duration of action in preclinical species. |

Note: These values are representative and can vary significantly between different small molecule CD73 inhibitors.

As of early 2025, several small molecule CD73 inhibitors are undergoing clinical evaluation, primarily in Phase I and II trials, both as monotherapy and in combination with other anti-cancer agents.[9][11]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of novel small molecule CD73 inhibitors.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant CD73.

Materials:

-

Recombinant human or mouse CD73 enzyme

-

Adenosine monophosphate (AMP) substrate

-

Malachite green phosphate detection kit

-

Test compound (e.g., a potential CD73 inhibitor)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of recombinant CD73 enzyme to each well of the microplate.

-

Add the serially diluted test compound to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of AMP substrate to all wells.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate produced.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Caption: Workflow for an in vitro CD73 enzyme inhibition assay.

Cell-Based AMP Conversion Assay

Objective: To assess the ability of a test compound to inhibit the conversion of AMP to adenosine in a cellular context.

Materials:

-

Cancer cell line with high CD73 expression (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound

-

AMP

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Seed the CD73-expressing cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

-

Add a known concentration of AMP to the cell culture medium.

-

Incubate for a defined period (e.g., 2 hours) to allow for AMP conversion.

-

Collect the cell culture supernatant.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of AMP and adenosine.

-

Calculate the percent inhibition of adenosine production for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

In Vivo Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor in a preclinical animal model.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

-

Test compound formulated for in vivo administration (e.g., oral gavage)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Implant the syngeneic tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, test compound as monotherapy, test compound in combination with an anti-PD-1 antibody).

-

Administer the treatments according to the predefined dosing schedule and route.

-

Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry to assess immune cell infiltration).

-

Compare the tumor growth inhibition between the different treatment groups.

Caption: Workflow for an in vivo tumor model efficacy study.

Conclusion and Future Directions

Small molecule CD73 inhibitors represent a promising new class of immunotherapy agents with the potential to overcome a key mechanism of tumor immune evasion. Their ability to reverse adenosine-mediated immunosuppression and synergize with existing cancer therapies makes them an attractive area of research and development. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, identifying predictive biomarkers to guide patient selection, and exploring novel combination strategies to further enhance their anti-tumor activity. The continued investigation of this therapeutic class holds the promise of expanding the arsenal of effective treatments for a wide range of cancers.

References

- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 6. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 7. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]

- 9. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

target validation of CD73-IN-7

An In-depth Technical Guide to the Target Validation of a CD73 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in generating immunosuppressive adenosine within the tumor microenvironment (TME).[1][2] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[2][3] Elevated adenosine levels in the TME suppress the activity of various immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[2][3] This makes CD73 a compelling target for cancer immunotherapy. The inhibition of CD73 is a promising strategy to reduce immunosuppression and enhance anti-tumor immune responses.[1][4] This guide provides a comprehensive overview of the target validation process for a novel CD73 inhibitor, exemplified by preclinical and clinical data from representative molecules in this class.

The CD73-Adenosine Signaling Pathway

In the tumor microenvironment, extracellular ATP is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine.[3] Adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, leading to an increase in intracellular cAMP levels. This signaling cascade ultimately suppresses immune cell activation, proliferation, and effector functions. The Ras-Raf-ERK pathway has been shown to regulate CD73 expression at the transcriptional level.[5]

Quantitative Data Presentation

The efficacy of a CD73 inhibitor is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative CD73 inhibitors.

Table 1: In Vitro Potency of CD73 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Ki (pM) | Reference |

| AB680 | Human CD73 | Soluble enzyme assay | 0.043 | 4.9 | [6] |

| AB680 | Human CD73 | CHO cell-based assay | 0.070 | - | [6] |

| AB680 | Mouse CD73 | CD8+ T cell assay | 0.008 | - | [6] |

| A000830 | Human CD73 | Enzyme assay | 1.0 | - | [7] |

| A000830 | Mouse CD73 | Enzyme assay | 3.0 | - | [7] |

| MEDI9447 (Oleclumab) | Human CD73 | AMP hydrolysis assay | Vmax decreased | - | [8] |

Table 2: In Vivo Efficacy of CD73 Inhibitors (Combination Therapy)

| Compound | Combination Agent | Tumor Model | Response | Reference |

| Oleclumab | Durvalumab (anti-PD-L1) | Pancreatic Cancer | 2/20 patients had partial response | [9] |

| Oleclumab | Durvalumab (anti-PD-L1) | Colorectal Cancer | 1/21 patients had partial response | [9] |

| Etigilimab (CPI-444) | Nivolumab (anti-PD-1) | Endometrial Cancer | 3/10 patients had partial response | [10] |

| Etigilimab (CPI-444) | Nivolumab (anti-PD-1) | Cervical Cancer | 3/8 patients had complete response | [10] |

| AB680 | Anti-PD-1 | Melanoma | Increased antitumor activity | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a CD73 inhibitor's target validation.

In Vitro Enzyme Inhibition Assay

This assay determines the potency of an inhibitor against the enzymatic activity of CD73.

Principle: The enzymatic activity of recombinant CD73 is measured by quantifying the amount of phosphate released from the hydrolysis of AMP. A colorimetric or luminescence-based method is commonly used for detection.[13][14]

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine 5'-monophosphate (AMP) as the substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and CaCl2)

-

Test inhibitor (e.g., "CD73-IN-7") at various concentrations

-

Phosphate detection reagent (e.g., Malachite Green) or a luminescence-based kit[14][15]

-

384-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Add a fixed amount of recombinant CD73 enzyme to each well of the microplate.

-

Add the diluted inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for CD73 Inhibition

This assay evaluates the inhibitor's ability to block CD73 activity on the surface of cancer cells.

Principle: Cancer cells overexpressing CD73 are incubated with the inhibitor, and the production of adenosine from extracellular AMP is measured.

Materials:

-

Cancer cell line with high CD73 expression (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test inhibitor

-

AMP

-

Method for adenosine quantification (e.g., LC-MS/MS)

Procedure:

-

Seed the CD73-expressing cancer cells in a multi-well plate and culture until they reach a suitable confluency.

-

Treat the cells with various concentrations of the test inhibitor for a defined period.

-

Add AMP to the cell culture medium.

-

After incubation, collect the supernatant.

-

Quantify the concentration of adenosine in the supernatant using a sensitive method like LC-MS/MS.

-

Determine the IC50 of the inhibitor in this cell-based context.

In Vivo Target Validation in a Syngeneic Mouse Model

This experiment assesses the anti-tumor efficacy of the CD73 inhibitor in an immunocompetent animal model.

Principle: A syngeneic tumor model, where the tumor and the host are from the same genetic background, is used to evaluate the inhibitor's effect on tumor growth and the anti-tumor immune response.

Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6)

-

Syngeneic tumor cell line (e.g., CT26 colon carcinoma)

-

Test inhibitor

-

Optional: Immune checkpoint inhibitor (e.g., anti-PD-1 antibody) for combination studies

-

Calipers for tumor measurement

Procedure:

-

Inject the syngeneic tumor cells subcutaneously into the flank of the mice.

-

Once tumors are palpable, randomize the mice into treatment groups (e.g., vehicle control, inhibitor alone, combination therapy).

-

Administer the treatments according to the planned schedule (e.g., daily, twice weekly).

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry to analyze immune cell infiltration).

-

Compare tumor growth inhibition between the different treatment groups.

Mandatory Visualizations

Experimental Workflow for CD73 Inhibitor Validation

Logical Relationship of Combination Therapy

Conclusion

The target validation of a CD73 inhibitor involves a multi-faceted approach, encompassing biochemical and cell-based assays to determine potency and in vivo studies to assess efficacy and impact on the tumor immune microenvironment. The data from well-characterized inhibitors demonstrate that targeting CD73 is a viable and promising strategy in cancer immunotherapy, particularly in combination with other immune checkpoint blockades. This guide provides a foundational framework for researchers and drug developers to design and execute a comprehensive target validation plan for novel CD73 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD73 Is Regulated by the EGFR-ERK Signaling Pathway in Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Unlocking the Potential of CD73 Inhibitors: Enhancing CD8+ T Cell Responses and Combating Tumor Growth [synapse.patsnap.com]

- 8. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody-based Phenotypic Screening – the Discovery of Oleclumab (MEDI9447) | Phenotypic Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 10. mereobiopharma.com [mereobiopharma.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. amsbio.com [amsbio.com]

CD73-IN-7: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CD73-IN-7, a potent small molecule inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. It details the compound's mechanism of action, its effects on the tumor microenvironment (TME), and relevant preclinical data, offering a valuable resource for professionals in oncology research and drug development.

Introduction: The Role of CD73 in Tumor Immune Evasion

The cluster of differentiation 73 (CD73) is a cell surface enzyme that plays a critical role in promoting an immunosuppressive tumor microenvironment. It is the final enzyme in the purinergic signaling pathway that converts extracellular adenosine triphosphate (ATP) into adenosine. This process involves the sequential dephosphorylation of ATP to adenosine monophosphate (AMP) by CD39, followed by the conversion of AMP to adenosine by CD73.

Adenosine, often described as an immunosuppressive "halo" around the tumor, signals through A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells. This signaling cascade dampens anti-tumor immune responses by inhibiting the proliferation and effector functions of cytotoxic T lymphocytes, promoting the generation of regulatory T cells (Tregs), and suppressing the activity of NK cells. By generating this adenosine-rich, immunosuppressive environment, tumors can effectively evade immune surveillance and destruction. Consequently, inhibiting CD73 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.

This compound: A Potent Inhibitor of CD73

This compound is a potent, small molecule inhibitor of CD73. Preclinical data for this compound and its analogs are primarily detailed in patent literature, specifically WO2022052886A1, where this compound is referred to as compound 13.

Quantitative Data

The following tables summarize the key quantitative data for this compound and a representative in vivo study of a related compound from the same patent family, illustrating the potential efficacy of this class of inhibitors.

Table 1: In Vitro CD73 Inhibition by this compound

| Compound | Target | Assay Type | IC50 (nM) | Source |

| This compound | hCD73 | Biochemical Assay | 1.3 | WO2022052886A1 |

Table 2: In Vivo Efficacy of a Representative CD73 Inhibitor in a Syngeneic Mouse Tumor Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Source |

| Compound 115 | 30 mg/kg, p.o. | 60.1 | WO2022052886A1 |

Mechanism of Action: Reversing Adenosinergic Immunosuppression

This compound acts by directly inhibiting the enzymatic activity of CD73, thereby blocking the conversion of AMP to adenosine. This reduction in adenosine levels within the tumor microenvironment is expected to have several pro-immune effects:

-

Enhanced T Cell Function: By alleviating the adenosine-mediated suppression, this compound can restore the proliferative capacity and cytotoxic function of tumor-infiltrating T lymphocytes.

-

Activation of NK Cells: Reduced adenosine levels can lead to the activation of NK cells, enhancing their ability to recognize and kill tumor cells.

-

Modulation of Myeloid Cells: Inhibition of CD73 can shift the balance of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) towards a more pro-inflammatory, anti-tumor phenotype.

The following diagram illustrates the CD73-adenosine signaling pathway and the point of intervention for this compound.

Caption: CD73-Adenosine Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the patent literature for the evaluation of this compound and related compounds.

In Vitro CD73 Inhibition Assay (Biochemical)

This protocol describes the method used to determine the IC50 value of this compound against human CD73.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against the enzymatic activity of recombinant human CD73.

Materials:

-

Recombinant human CD73 (hCD73) enzyme

-

Adenosine monophosphate (AMP) as the substrate

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-based buffer, pH 7.5)

-

Detection reagent (e.g., Malachite Green for phosphate detection, or LC-MS/MS for adenosine quantification)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO and then dilute in assay buffer.

-

Add a defined amount of hCD73 enzyme to each well of the 384-well plate, except for the negative control wells.

-

Add the serially diluted test compound to the wells containing the enzyme.

-

Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding a solution of AMP to all wells.

-

Allow the reaction to proceed at room temperature for a defined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA for Malachite Green assay).

-

Add the detection reagent and measure the signal (e.g., absorbance at 620 nm for Malachite Green, or quantify adenosine levels using LC-MS/MS).

-

Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

The following diagram outlines the workflow for the in vitro CD73 inhibition assay.

Caption: Workflow for the In Vitro CD73 Inhibition Assay.

In Vivo Tumor Growth Inhibition Study

This protocol describes a representative syngeneic mouse model used to evaluate the anti-tumor efficacy of a CD73 inhibitor.

Objective: To assess the in vivo anti-tumor activity of a test compound in a syngeneic mouse tumor model.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

CT26 colon carcinoma cells

-

Test compound (e.g., Compound 115 from WO2022052886A1)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant CT26 cells into the right flank of the BALB/c mice.

-

Monitor the mice for tumor growth. When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., 30 mg/kg) or vehicle control to the respective groups via the specified route (e.g., oral gavage, p.o.) and schedule.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

The following diagram illustrates the workflow for the in vivo tumor growth inhibition study.

Caption: Workflow for the In Vivo Tumor Growth Inhibition Study.

Conclusion and Future Directions

This compound is a potent inhibitor of CD73 with demonstrated in vitro activity. The preclinical data for this class of compounds suggest a promising therapeutic potential for reversing adenosine-mediated immunosuppression in the tumor microenvironment. Future research should focus on comprehensive in vivo studies to further characterize the pharmacokinetics, pharmacodynamics, and efficacy of CD73-IN-

In-Depth Technical Guide: A Potent Small Molecule CD73 Inhibitor for Basic Cancer Research

Disclaimer: No public information is available for a compound specifically named "CD73-IN-7". This guide is based on a well-characterized, potent, and selective small molecule inhibitor of CD73, AB680 (Quemliclustat) , as a representative example for researchers in the field. AB680 is currently in clinical trials, and the data presented here is based on publicly available preclinical and early clinical findings.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CD73-adenosine axis in cancer.

Introduction to CD73 and the Adenosine Pathway in Cancer

Extracellular adenosine is a potent immunosuppressive molecule within the tumor microenvironment (TME). Its production is primarily mediated by a two-step enzymatic cascade. First, ectonucleoside triphosphate diphosphohydrolase-1 (CD39) hydrolyzes extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP). Subsequently, ecto-5'-nucleotidase (CD73) dephosphorylates AMP to produce adenosine.[1]

High concentrations of adenosine in the TME suppress the activity of various immune cells, including T cells and Natural Killer (NK) cells, allowing cancer cells to evade immune surveillance.[2] CD73 is overexpressed in numerous cancer types and its high expression often correlates with a poor prognosis.[3] Therefore, inhibiting CD73 to block the production of immunosuppressive adenosine is a promising strategy in cancer immunotherapy.[1]

AB680 (Quemliclustat): A Potent and Selective CD73 Inhibitor

AB680 is a potent, reversible, and selective small-molecule competitive inhibitor of human CD73.[1][4] Its development was the result of extensive structure-activity relationship (SAR) studies and structure-based drug design.[1]

Biochemical and Pharmacokinetic Properties

AB680 exhibits a high affinity for human CD73 and favorable pharmacokinetic properties in preclinical studies, making it suitable for parenteral administration.[1][2]

| Property | Value | Reference |

| Inhibition Constant (Ki) | 5 pM | [1][4] |

| Inhibition Mode | Reversible, Slow-Onset, Competitive | [4] |

| Pharmacokinetics | Low plasma clearance, long half-life | [1][2] |

Mechanism of Action

AB680 directly binds to the active site of the CD73 enzyme, preventing the hydrolysis of AMP to adenosine. This leads to a reduction in the concentration of immunosuppressive adenosine within the TME, thereby restoring the function of anti-tumor immune cells.[5][6]

Figure 1: Mechanism of action of AB680 in the tumor microenvironment.

Experimental Protocols

In Vitro Assays

This assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73.

Materials:

-

Recombinant human CD73 enzyme

-

AMP (substrate)

-

AB680 or other test inhibitors

-

Malachite Green Phosphate Detection Kit

-

96-well microplate

-

Plate reader

Protocol:

-

Prepare serial dilutions of AB680 in the assay buffer.

-

In a 96-well plate, add the recombinant CD73 enzyme to each well.

-

Add the diluted AB680 or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding AMP to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of free phosphate using the Malachite Green reagent according to the manufacturer's instructions.

-

Read the absorbance at the recommended wavelength (e.g., 620 nm).

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.[2]

These assays assess the ability of AB680 to reverse adenosine-mediated suppression of T-cell function.

Materials:

-

Human or mouse T cells (e.g., isolated CD8+ T cells)

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads)

-

AMP

-

EHNA (adenosine deaminase inhibitor, to prevent adenosine degradation)

-

AB680

-

Cell proliferation dye (e.g., CFSE)

-

ELISA kits for cytokine detection (e.g., IFNγ)

-

Flow cytometer

Protocol (for T-cell proliferation):

-

Label isolated T cells with a cell proliferation dye (e.g., CFSE).

-

Culture the labeled T cells in the presence of T-cell activation reagents.

-

Add AMP and EHNA to the culture medium to generate adenosine.

-

Treat the cells with varying concentrations of AB680 or a vehicle control.

-

Incubate the cells for a period of time (e.g., 72-96 hours).

-

Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry to determine the extent of cell division.[5]

Protocol (for cytokine secretion):

-

Culture T cells with activation reagents, AMP, and EHNA as described above.

-

Treat with AB680 or vehicle control and incubate for a specific duration (e.g., 48-72 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines such as IFNγ in the supernatant using an ELISA kit according to the manufacturer's protocol.[5]

Figure 2: General workflow for in vitro T-cell functional assays.

In Vivo Animal Studies

Syngeneic mouse tumor models are commonly used to evaluate the anti-tumor efficacy of CD73 inhibitors.

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cell line (e.g., B16F10 melanoma)

-

AB680

-

Anti-PD-1 antibody (for combination studies)

-

Calipers for tumor measurement

-

Flow cytometry antibodies for immune cell phenotyping

Protocol:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Once tumors are established and reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, AB680 monotherapy, anti-PD-1 monotherapy, AB680 + anti-PD-1 combination).

-

Administer AB680 and other treatments according to the desired dosing schedule (e.g., intravenous injection of AB680).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, tumors can be harvested for analysis of the tumor microenvironment.

-

Prepare single-cell suspensions from the tumors and stain with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD4, FoxP3, NK1.1) to analyze the immune cell infiltrate by flow cytometry.[7]

Summary of Preclinical and Clinical Data

In Vitro Efficacy

| Assay | Cell Type | Endpoint | Result | Reference |

| CD73 Enzymatic Activity | Human CD8+ T cells | IC50 | Dose-dependent inhibition | [5] |

| T-Cell Proliferation | Human CD4+ and CD8+ T cells | Proliferation | Reversal of AMP-mediated suppression | [2] |

| Cytokine Production | Human CD8+ T cells | IFNγ secretion | Restoration of IFNγ secretion in the presence of AMP | [5] |

| Mixed Lymphocyte Reaction | Allogeneic T cells | T-cell activation | Restoration of T-cell activation and function | [6] |

In Vivo Efficacy

| Animal Model | Treatment | Outcome | Reference |

| B16F10 Melanoma | AB680 + anti-PD-1 | Enhanced anti-tumor activity compared to either agent alone | [7] |

Early Clinical Trial Data (Metastatic Pancreatic Cancer)

AB680 has been evaluated in combination with chemotherapy and an anti-PD-1 antibody in a Phase 1/1b study (ARC-8) for first-line metastatic pancreatic ductal adenocarcinoma.[8]

| Parameter | Observation | Reference |

| Safety | Generally well-tolerated with a manageable safety profile. The most common treatment-emergent adverse events were fatigue, anemia, alopecia, diarrhea, and neutropenia. | [8] |

| Efficacy (preliminary) | An objective response rate (ORR) of 41% was observed across all dose-escalation cohorts. 88% of evaluable patients experienced some tumor shrinkage. | [8] |

Conclusion

AB680 (Quemliclustat) is a highly potent and selective small molecule inhibitor of CD73 that has demonstrated promising preclinical activity in restoring anti-tumor immunity by blocking the production of immunosuppressive adenosine. Early clinical data suggests a manageable safety profile and encouraging signs of efficacy in combination with standard-of-care therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of CD73 inhibition in cancer and to evaluate the therapeutic potential of novel CD73 inhibitors.

References

- 1. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]

- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arcusbio.com [arcusbio.com]

- 8. Arcus Biosciences Presents Promising Initial Data from Phase 1 Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer | Nasdaq [nasdaq.com]

Methodological & Application

Application Notes and Protocols for CD73-IN-7 In Vivo Experiments

Introduction

CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in tumor progression by generating immunosuppressive adenosine in the tumor microenvironment (TME). It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, which then binds to A2A and A2B receptors on immune cells, leading to the suppression of anti-tumor immune responses. Elevated CD73 expression is observed in various cancers and is often associated with poor prognosis. Consequently, inhibiting CD73 has emerged as a promising strategy in cancer immunotherapy. CD73 inhibitors, including small molecules and monoclonal antibodies, aim to block adenosine production, thereby restoring immune cell function and enhancing anti-tumor immunity. Preclinical studies have demonstrated that targeting CD73 can inhibit tumor growth and metastasis, both as a monotherapy and in combination with other treatments like checkpoint inhibitors or chemotherapy.

These application notes provide a detailed, generalized protocol for the in vivo evaluation of a small molecule CD73 inhibitor, referred to here as CD73-IN-7. The protocol is based on established methodologies for similar compounds in preclinical cancer models.

CD73 Signaling Pathway

The CD73-mediated adenosine signaling pathway is a key driver of immunosuppression within the tumor microenvironment. Extracellular adenosine triphosphate (ATP), often released by dying tumor cells, is converted to AMP by the ectoenzyme CD39. CD73 then hydrolyzes AMP to produce adenosine. This extracellular adenosine binds to its receptors, primarily A2A and A2B receptors, on the surface of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells. This signaling cascade triggers downstream effects that suppress the anti-tumor immune response, promoting tumor growth and survival.

Application Notes and Protocols for In Vitro Studies with a CD73 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase (NT5E), is a critical enzyme in the purinergic signaling pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment. By generating adenosine, CD73 helps cancer cells evade the immune system, promotes tumor growth and metastasis, and contributes to resistance to various cancer therapies. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.

These application notes provide detailed protocols for the in vitro evaluation of a small molecule CD73 inhibitor. Due to the lack of publicly available information for a compound specifically named "CD73-IN-7," the following protocols and data are based on representative, well-characterized small molecule inhibitors of CD73. Researchers should adapt these protocols based on the specific physicochemical and biological properties of their inhibitor of interest once that information is available.

Data Presentation

The following tables summarize typical quantitative data obtained from in vitro studies of a representative small molecule CD73 inhibitor.

Table 1: Biochemical Assay Data

| Parameter | Value | Notes |

| IC | 0.1 - 10 nM | The half-maximal inhibitory concentration against the purified enzyme. |

| Mechanism of Inhibition | Competitive | Typically competes with the substrate (AMP). |

| Selectivity | >1000-fold vs. other ectonucleotidases (e.g., CD39) | Demonstrates specificity for the target enzyme. |

Table 2: Cell-Based Assay Data

| Assay | Cell Line | Endpoint | Effective Concentration (EC |

| Adenosine Production | MDA-MB-231 (human breast cancer) | Reduction in extracellular adenosine | 1 - 50 nM |

| T-cell Proliferation Rescue | Human PBMCs | Reversal of AMP-induced suppression of CD8+ T-cell proliferation | 10 - 100 nM |

| Cytokine Release | Co-culture of T-cells and cancer cells | Increased IFN-γ production | 50 - 200 nM |

| Cell Viability | Various cancer cell lines | Minimal effect as a single agent | >10 µM |

Signaling Pathways and Experimental Workflows

To understand the context of CD73 inhibition, it is crucial to visualize the relevant biological pathways and experimental procedures.

preparing CD73-IN-7 for cell culture experiments

Application Notes and Protocols for CD73-IN-7

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular adenosine monophosphate (AMP) to adenosine. Adenosine, a potent immunosuppressive molecule, can inhibit the activity of various immune cells, including T cells and natural killer (NK) cells, thereby allowing tumors to evade the immune system. The overexpression of CD73 has been observed in numerous cancers and is often associated with a poor prognosis. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.

This compound is a potent and selective small molecule inhibitor of CD73. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on cancer cells.

Physicochemical Properties of this compound (Hypothetical)

To facilitate experimental design, the following table summarizes the typical physicochemical properties of a small molecule inhibitor like this compound.

| Property | Value | Notes |

| Molecular Weight | ~480 g/mol | The average molecular weight for many FDA-approved small molecule kinase inhibitors is around 480 g/mol . |

| Appearance | White to off-white crystalline solid | A common appearance for purified small molecule compounds. |

| Solubility | - DMSO: ≥ 50 mg/mL (≥ 104 mM) | Small molecule inhibitors are often highly soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO. |

| - Water: Insoluble | Most small molecule inhibitors have low aqueous solubility. | |

| - Ethanol: Sparingly soluble | ||

| Storage (Powder) | -20°C for up to 3 years | Store in a desiccator to prevent moisture absorption. |

| Storage (Stock Solution) | -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C for up to 6 months | For longer-term storage, -80°C is recommended. | |

| Chemical Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. Light-sensitive. | Protect from light during storage and handling. |

Biological Activity of CD73 Inhibitors

The following table provides a summary of reported IC₅₀ values for various small molecule CD73 inhibitors against different cancer cell lines. This data can serve as a reference for determining the appropriate concentration range for this compound in your experiments.

| Inhibitor | Cell Line | Cancer Type | IC₅₀ (nM) |

| XC-12 | Soluble CD73 | N/A | 12.36 |

| Membrane-bound CD73 | N/A | 1.29 | |

| AB680 | Recombinant Human CD73 | N/A | 0.005 (Kᵢ) |

| Compound 5 | Human Breast Cancer | Breast Cancer | 104 |

| HUVEC | Endothelial Cells | 73.5 | |

| Compound 73 | Human CD73 | N/A | 12 |

| Compound 74 | Human CD73 | N/A | 19 |

Signaling Pathway of CD73

The diagram below illustrates the role of CD73 in the adenosine signaling pathway within the tumor microenvironment.

Caption: The CD73 signaling pathway in the tumor microenvironment.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound with a molecular weight of 480 g/mol , add 208.3 µL of DMSO.

-

Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (to no higher than 50°C) or sonication may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of

Measuring the Efficacy of CD73-IN-7: Application Notes and Protocols for Researchers